(3-Chlorothiophen-2-yl)methanol
Overview
Description
(3-Chlorothiophen-2-yl)methanol, or CTM, is a synthetic organic compound of the thiophene family. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals. CTM is also used in the synthesis of various derivatives of thiophene, which are important for their various applications in materials science, organic synthesis, and medicinal chemistry. CTM is also used as a starting material for a variety of other chemical reactions.
Scientific Research Applications
Lipid Dynamics in Biomembrane Studies : Methanol, a common solubilizing agent for studying transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. This is particularly relevant in terms of bilayer compositional stability, crucial for cell survival and protein reconstitution (Nguyen et al., 2019).
Gas-phase Reactions in Chemistry : Methanol enhances the gas-phase reaction of 2-chlorothiophene with hydrogen sulfide, significantly increasing the reaction's selectivity and efficiency (Deryagina et al., 2002).
Catalysis in Methanol Synthesis : The incorporation of rare earth elements in methanol synthesis catalysts can enhance their performance due to their unique chemical and physical properties (Richard & Fan, 2018).
Synthesis of Heterocyclic Compounds : Studies have shown efficient methods for synthesizing heterocyclic compounds, like 3,4-dihydro-2H-benzo[b][1,4]thiazine, using furan-2-yl(phenyl)methanol derivatives (Reddy et al., 2012).
Enantiodiscrimination of α-Racemic Carboxylic Acids : Optically pure aziridin-2-yl methanols have been used effectively as sensors for the enantiodiscrimination of α-racemic carboxylic acids, demonstrating their potential in chemical analysis (Malinowska et al., 2020).
Study of Kinetics in Chemical Reactions : Kinetic studies involving methanol have been conducted to understand the methanolysis of various compounds, providing insights into reaction mechanisms and potential applications in decontamination processes (Dhar et al., 2011).
Catalyst Development for Organic Reactions : Research on developing new catalysts for organic reactions, such as the Huisgen 1,3-dipolar cycloaddition, has shown significant improvements in efficiency and selectivity (Ozcubukcu et al., 2009).
properties
IUPAC Name |
(3-chlorothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAOMIYPIICAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622718 | |
Record name | (3-Chlorothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193602-41-4 | |
Record name | (3-Chlorothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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